Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester
Overview
Description
Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
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Biological Activity
Pyrazolo[1,5-b]pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester stands out for its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a pyrazolo-pyridazine core structure with two carboxylic acid ester groups. Its molecular formula is CHNO.
Antitumor Activity
Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit antitumor properties through various mechanisms:
- Kinase Inhibition : A study identified a pyrazolo[1,5-b]pyridazine scaffold that demonstrated selective inhibition against human kinases involved in cancer progression, such as GSK-3β and CDK-2/4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against tumors like those seen in human African trypanosomiasis .
- Synergistic Effects : In vitro studies have shown that certain pyrazolo derivatives can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .
Anti-inflammatory and Antibacterial Activities
Pyrazolo[1,5-b]pyridazine derivatives have also been reported to possess anti-inflammatory and antibacterial activities:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or bacterial growth through interference with specific biochemical pathways .
- Case Studies : Some synthesized pyrazole carboxamides have shown notable antifungal activity, further highlighting the versatility of this class of compounds in treating various infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-b]pyridazine derivatives is essential for optimizing their biological activity:
- Substituent Effects : Variations at the R positions of the pyrazolo scaffold significantly affect potency against target enzymes. For instance, substitutions that enhance binding affinity to kinase active sites can lead to improved selectivity and efficacy .
Compound | R Position | Kinase Activity | Selectivity |
---|---|---|---|
23a | 4-(CFPh) | High against T. b. brucei | Moderate |
20g | 4-MeOPh | Moderate against GSK-3β | High |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of Pyrazolo[1,5-b]pyridazine derivatives is critical for their development as therapeutic agents:
- ADME Properties : Studies have shown that modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain analogs demonstrated good CNS penetration while reducing parasitemia in animal models .
- Toxicity Assessments : While some derivatives exhibited promising efficacy in preclinical models, toxicity remains a concern. Compounds like 20g showed adverse effects at higher doses despite their therapeutic potential .
Properties
IUPAC Name |
diethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISQKQXIXXLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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